molecular formula C10H16N2O5 B3093228 (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid CAS No. 1240586-09-7

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Cat. No.: B3093228
CAS No.: 1240586-09-7
M. Wt: 244.24 g/mol
InChI Key: OLXJXLAQYMROED-LURJTMIESA-N
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Description

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that features a piperazine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Mechanism of Action

Target of Action

The compound is known to be a derivative of piperazine, which is often used in the synthesis of pharmaceuticals and polymers .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . The Boc group is stable under basic conditions and can be removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group .

Biochemical Pathways

The boc group plays a crucial role in the synthesis of complex molecules, including peptides and other bioactive compounds . The ability to protect and deprotect amines allows for precise control over the synthesis process, enabling the creation of a wide variety of compounds with potential biological activity .

Pharmacokinetics

The boc group is known to be stable and non-reactive under physiological conditions, which could potentially enhance the stability and bioavailability of compounds containing this group .

Result of Action

The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in the molecule, leading to the synthesis of a wide variety of complex compounds .

Action Environment

The action of the Boc group is highly dependent on the pH of the environment. It is stable under basic conditions and can be removed under acidic conditions . Therefore, the efficacy and stability of compounds containing a Boc group can be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel a carbonate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific structure, which combines the stability of the tert-butoxycarbonyl group with the reactivity of the piperazine ring. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJXLAQYMROED-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856258
Record name (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240586-09-7
Record name (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Reactant of Route 6
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

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